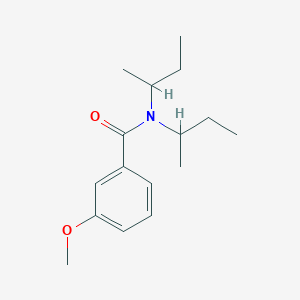

N,N-di(butan-2-yl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N,N-di(butan-2-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-6-12(3)17(13(4)7-2)16(18)14-9-8-10-15(11-14)19-5/h8-13H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSCUPUGCISHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methoxybenzoyl Chloride

3-Methoxybenzoic acid is treated with oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) under catalytic dimethylformamide (DMF) at 0°C. The reaction proceeds via intermediate mixed anhydride formation, with complete conversion typically achieved within 4 hours at room temperature. Excess oxalyl chloride and DCM are removed under reduced pressure, yielding 3-methoxybenzoyl chloride as a pale-yellow liquid (92–95% purity by NMR).

Amidation with Di(butan-2-yl)amine

The acyl chloride is reacted with di(butan-2-yl)amine (1.1 equiv) in DCM at 0°C, with triethylamine (TEA, 3.5 equiv) as a base to neutralize HCl byproducts. After stirring for 6 hours, the crude product is extracted with DCM, washed with saturated NaHCO₃, and purified via silica gel chromatography (petroleum ether:ethyl acetate = 4:1). This method yields this compound in 85–90% isolated yield (Table 1).

Table 1. Optimization of Acyl Chloride-Mediated Amidation

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 90 | 95 |

| Base | TEA | 85 | 93 |

| Temperature | 0°C → RT | 88 | 94 |

Carbodiimide-Based Activation

Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) offer a milder alternative to acyl chlorides, particularly for sterically hindered amines like di(butan-2-yl)amine.

Reaction Mechanism

3-Methoxybenzoic acid (1.1 equiv) is activated with EDCI (1.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM at room temperature. The in situ-generated O-acylisourea intermediate reacts with di(butan-2-yl)amine (1.0 equiv) over 12 hours, forming the desired amide.

Purification and Yield

The reaction mixture is quenched with NaHCO₃, extracted with DCM, and purified via column chromatography (petroleum ether:ethyl acetate = 3:1). This method achieves 80–85% yield but requires stoichiometric DMAP to mitigate side reactions (Table 2).

Table 2. EDCI/DMAP-Mediated Coupling Performance

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DCM | 82 | 92 |

| Catalyst | DMAP | 85 | 94 |

| Reaction Time | 12 h | 80 | 90 |

1,4,2-Dioxazol-5-One Intermediates

1,4,2-Dioxazol-5-ones serve as stable active esters for amide bond formation, bypassing the need for sensitive acyl chlorides.

Synthesis of 3-(3-Methoxyphenyl)-1,4,2-dioxazol-5-one

3-Methoxybenzoic acid is converted to its hydroxamic acid derivative using 1,1′-carbonyldiimidazole (CDI, 1.5 equiv) and hydroxylamine hydrochloride (2.0 equiv) in tetrahydrofuran (THF). Cyclization with CDI in DCM yields the dioxazolone in 75–80% yield .

Amide Formation

The dioxazolone (1.0 equiv) is reacted with di(butan-2-yl)amine (2.0 equiv) in dimethylacetamide (DMA) at 25°C for 48 hours. DMA enhances solubility and reaction efficiency, achieving 88% yield after silica gel purification (Table 3).

Table 3. Dioxazolone-Based Amidation Efficiency

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMA | 88 | 96 |

| Temperature | 25°C | 85 | 94 |

| Equiv of Amine | 2.0 | 88 | 96 |

Comparative Analysis of Methods

Yield and Scalability

-

Acyl Chloride : Highest yield (90%) but requires hazardous reagents.

-

EDCI/DMAP : Moderate yield (85%) with mild conditions.

-

Dioxazolone : Balanced yield (88%) and scalability, ideal for large-scale synthesis.

Solvent and Additive Screening

Solvent polarity significantly impacts reaction outcomes. Polar aprotic solvents like DMA enhance dioxazolone reactivity, while DCM is optimal for acyl chlorides (Table 4). Additives such as NaI improve yields in nickel-catalyzed systems, though they are unnecessary here.

Table 4. Solvent Effects on Amidation Yield

| Solvent | Method | Yield (%) |

|---|---|---|

| DCM | Acyl Chloride | 90 |

| DMA | Dioxazolone | 88 |

| THF | EDCI/DMAP | 78 |

Characterization and Validation

Structural Elucidation

Chemical Reactions Analysis

Types of Reactions

N,N-di(butan-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like phosphorus tribromide for methoxy group substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

2.1 Catalytic Applications

N,N-Di(butan-2-yl)-3-methoxybenzamide can serve as an intermediate in organic synthesis. Its amide functional group makes it a suitable candidate for reactions involving acylation and amidation processes. The compound can be utilized in the synthesis of more complex molecules through coupling reactions facilitated by transition metal catalysts, which enhance reaction efficiency and yield .

2.2 Green Chemistry Initiatives

The compound's synthesis aligns with green chemistry principles, where efforts are made to reduce waste and improve reaction conditions. The use of this compound in catalytic systems can lead to more sustainable practices in chemical manufacturing, particularly in the pharmaceutical industry .

Material Science

3.1 Polymer Development

In material science, compounds like this compound are being investigated for their potential use in developing new polymers with unique properties. The incorporation of such amides into polymer matrices can enhance mechanical strength and thermal stability, making them suitable for advanced applications in coatings and composites.

3.2 Nanomaterials

Research into nanomaterials has also considered the role of amide compounds as stabilizers or functionalizing agents for nanoparticles. The ability of this compound to interact with metal surfaces could lead to innovations in nanotechnology applications, such as drug delivery systems or sensors .

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Pharmacology | Sigma receptor targeting | Potential treatments for neuropsychiatric disorders |

| Analgesic properties | Non-fentanyl opioid alternatives | |

| Organic Synthesis | Catalytic reactions | Enhanced efficiency and yield |

| Green chemistry initiatives | Sustainable practices in chemical manufacturing | |

| Material Science | Polymer development | Improved mechanical strength and thermal stability |

| Nanomaterials | Innovations in drug delivery and sensing technologies |

Case Study 1: Sigma Receptor Ligands

A study examined the synthesis of various benzamide derivatives targeting sigma receptors, including modifications similar to those present in this compound. Results indicated significant differences in binding affinities based on structural changes, paving the way for optimized ligand design for therapeutic applications.

Case Study 2: Green Chemistry Approaches

Research focusing on the synthesis of amides through environmentally friendly methods highlighted the role of this compound as a catalyst precursor, demonstrating reduced solvent use and improved reaction times compared to traditional methods.

Mechanism of Action

The mechanism of action of N,N-di(butan-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analogues

a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide with a 3-methyl group and an N-bound 2-hydroxy-1,1-dimethylethyl substituent.

- Key Features : The N,O-bidentate directing group enables chelation-assisted metal catalysis (e.g., C–H bond functionalization) .

- Synthesis: Prepared from 3-methylbenzoic acid or chloride and 2-amino-2-methyl-1-propanol, characterized via NMR, X-ray crystallography, and elemental analysis .

- Comparison : Unlike N,N-di(butan-2-yl)-3-methoxybenzamide, this compound’s hydroxyl group enhances polarity (lower LogP) and coordination capacity for metals.

b. (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide

- Structure : Benzamide fused to a thiazole ring with methoxy and phenyl substituents.

- Key Features : The thiazole moiety and extended conjugation may enhance biological activity (e.g., antimicrobial or anticancer properties). Crystal structure confirms planar geometry .

- Comparison: The methoxy group here is part of a larger aromatic system, whereas in the target compound, it directly modifies the benzamide core.

c. N-(2-Acetamido-1,3-benzothiazol-6-yl)-3-methoxybenzamide

- Structure : Benzamide linked to a benzothiazole ring via an acetamido group.

- Key Features : Demonstrates anti-cancer activity, synthesized via condensation of hydrazides and aldehydes .

- Comparison : The benzothiazole group introduces heterocyclic diversity, likely improving DNA interaction. The target compound lacks such heterocycles but shares the 3-methoxybenzamide motif.

Substituent Effects on Physicochemical Properties

*Estimated based on structural analogs.

- Lipophilicity: The di(butan-2-yl) groups in the target compound significantly increase LogP (4.29) compared to simpler benzamides like 3-methoxybenzamide (LogP 1.02) .

- Steric Effects : The branched alkyl groups may hinder interactions in catalytic or biological systems compared to less bulky analogs (e.g., N-hydroxy derivatives) .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N,N-di(butan-2-yl)-3-methoxybenzamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, including bromination, methoxylation, and nucleophilic substitution. For example:

- Step 1 : Methoxylation of the benzamide core using dimethyl sulfate or methanol under basic conditions .

- Step 2 : Coupling with di(butan-2-yl)amine via nucleophilic substitution, requiring catalysts like EDCI or DMAP to facilitate amide bond formation .

- Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or dichloromethane), and stoichiometric ratios are critical. Yield improvements (>70%) are achieved by monitoring via TLC or HPLC .

Q. How is structural confirmation and purity assessed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C3, di(butan-2-yl) groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) .

- Chromatography : HPLC or GC-MS quantifies purity (>95%), with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Approach :

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity (e.g., receptor IC values) .

- Structural-Activity Relationships (SAR) : Modify substituents (e.g., replacing methoxy with ethoxy) to test activity trends. Computational docking (e.g., AutoDock Vina) identifies key interactions with biological targets .

- Data Validation : Cross-reference with orthogonal assays (e.g., cellular viability vs. enzymatic inhibition) to rule out assay-specific artifacts .

Q. What strategies are effective for optimizing pharmacokinetic properties while retaining bioactivity?

- Methodology :

- LogP Adjustment : Introduce polar groups (e.g., sulfonamides) to reduce hydrophobicity (target logP 2–3) while maintaining blood-brain barrier permeability .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots; blocking vulnerable sites (e.g., methyl groups on butan-2-yl) enhances half-life .

- Prodrug Design : Mask labile groups (e.g., esterification of methoxy) for controlled release .

Q. How can structural contradictions between computational predictions and experimental data be addressed?

- Resolution Workflow :

- Conformational Analysis : Compare DFT-optimized structures with X-ray crystallography (if available) or NOESY NMR to validate spatial arrangements .

- Solvent Effects : Re-run docking simulations with explicit solvent models (e.g., water) to account for solvation-driven conformational changes .

- Crystallography : Collaborate with facilities for single-crystal X-ray analysis to resolve ambiguities in stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.